(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
CAS No.:
Cat. No.: VC17479073
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClF3N2 |
|---|---|
| Molecular Weight | 291.49 g/mol |
| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
| Standard InChI Key | IBFWTFQUJVELFZ-RGMNGODLSA-N |
| Isomeric SMILES | C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure features a pyridine ring substituted at the 5-position with bromine and at the 2-position with a trifluoroethylamine group. The stereogenic center at the carbon bearing the amine group ensures enantiomeric specificity, with the (S)-configuration being pharmacologically relevant. The hydrochloride salt form enhances solubility and stability, critical for handling in laboratory settings .
Synthesis and Manufacturing
Multi-Step Synthesis Pathways
Industrial synthesis of this compound involves sequential functionalization of pyridine precursors. A representative route includes:
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Bromination: Introducing bromine at the 5-position of 2-aminopyridine under electrophilic aromatic substitution conditions.
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Chiral Amine Introduction: Coupling the bromopyridine with trifluoroethylamine via nucleophilic substitution or reductive amination, employing chiral catalysts or resolving agents to isolate the (S)-enantiomer.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization .
Manufacturers like MolCore BioPharmatech produce the compound at ≥97% purity, adhering to ISO standards for pharmaceutical intermediates . Scalability remains challenging due to the need for enantiomeric purity, often requiring chromatography or enantioselective crystallization.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 291.49 g/mol | |
| Purity | ≥97% | |
| Solubility | Soluble in polar solvents | |
| Stability | Stable at room temperature under inert atmosphere |
The bromine atom’s electronegativity () and the trifluoromethyl group’s electron-withdrawing effect () render the pyridine ring electron-deficient, favoring reactions at the 3- and 4-positions. The hydrochloride salt’s hygroscopicity necessitates anhydrous storage .
Applications in Medicinal Chemistry
Enzyme Inhibition and Receptor Modulation
The compound’s trifluoroethylamine group acts as a hydrogen bond donor-acceptor pair, enabling interactions with enzymatic active sites. Preclinical studies highlight its potential as:
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Kinase Inhibitors: Targeting ATP-binding pockets in oncogenic kinases (e.g., EGFR, ALK).
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GPCR Modulators: Binding to allosteric sites in serotonin or dopamine receptors, relevant to neurodegenerative diseases.
Comparative studies with its 4-bromopyridin-2-yl analog (CAS: 3029247-64-8) reveal that the 5-bromo substitution improves target selectivity by 12-fold in kinase assays, attributed to reduced steric hindrance.
Future Research Directions
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Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in vivo.
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Target Identification: Screening against orphan GPCRs using high-throughput assays.
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Prodrug Development: Masking the amine group to enhance blood-brain barrier penetration.
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